N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H14F3N3O and its molecular weight is 369.347. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis of Quinazolin Derivatives : N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide has been involved in the synthesis of various quinazoline derivatives. One study demonstrated the preparation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds from anthranilamide, highlighting the compound's role in facilitating complex chemical reactions (Chern et al., 1988).
Ring Cleavage and Recyclization Reactions : The compound has been a subject in studies exploring ring cleavage and recyclization, particularly in the context of forming novel oxadiazolyl and naphthylaminoformaldehyde oximes (Hirota et al., 1994).
Biological Activities and Potential Therapeutic Applications
Anticancer Activity : Several studies have investigated the compound's derivatives for their anticancer properties. For instance, benzoquinazoline derivatives have shown promising anticancer activity, indicating the potential of this compound as a scaffold for anticancer drug development (Abdel-Rahman, 2006).
Antileishmanial Agents : Derivatives of this compound have been synthesized and tested for antileishmanial activity, showing effectiveness against Leishmania donovani (Agarwal et al., 2009).
Anti-tubercular Properties : Studies have included the compound in the synthesis of derivatives that demonstrated anti-tubercular activity against Mycobacterium tuberculosis, suggesting its potential in tuberculosis treatment (Maurya et al., 2013).
Other Applications
Chemical Reactivity in Synthesis : The compound has been used in the synthesis of various heterocyclic compounds, showcasing its versatility in chemical transformations. This includes the synthesis of complex polycyclic N-heterocyclic compounds (Sasaki et al., 1999).
Luminescence in OLEDs : Derivatives of the compound have been explored for their strong luminescence properties, with applications in OLED (Organic Light Emitting Diodes) technology, though they experienced rapid degradation under electrical current (Pandey et al., 2017).
Synthesis of Quinazolin-4(3H)-ones : The compound has been instrumental in the synthesis of quinazolin-4(3H)-ones, showing the breadth of its applications in creating a variety of structurally diverse molecules (Gavin et al., 2018).
Safety and Hazards
Future Directions
Researchers should explore the compound’s potential therapeutic applications, including anticancer, anti-inflammatory, or antiviral properties. Additionally, optimizing synthetic routes and developing analogs could enhance its efficacy and safety. Collaborative efforts across disciplines will contribute to a deeper understanding of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide .
Properties
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O/c21-20(22,23)15-6-3-5-13(10-15)18(27)26-19-24-11-14-9-8-12-4-1-2-7-16(12)17(14)25-19/h1-7,10-11H,8-9H2,(H,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXTEYGVWGKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.